molecular formula C28H24N2O4S2 B13996284 2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one CAS No. 81512-19-8

2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

Cat. No.: B13996284
CAS No.: 81512-19-8
M. Wt: 516.6 g/mol
InChI Key: KBPLFXUESFQHPJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is a complex organic compound that features a naphthalene ring system and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxynaphthalene with thiazolidinone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and thiazolidinone groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxynaphthalene: A simpler compound with similar hydroxyl functionality.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Naphthoquinones: Oxidized derivatives of naphthalene with similar aromatic structures.

Uniqueness

2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is unique due to its combination of naphthalene and thiazolidinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

81512-19-8

Molecular Formula

C28H24N2O4S2

Molecular Weight

516.6 g/mol

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H24N2O4S2/c31-21-11-9-17-5-1-3-7-19(17)25(21)27-29(23(33)15-35-27)13-14-30-24(34)16-36-28(30)26-20-8-4-2-6-18(20)10-12-22(26)32/h1-12,27-28,31-32H,13-16H2

InChI Key

KBPLFXUESFQHPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC3=CC=CC=C32)O)CCN4C(SCC4=O)C5=C(C=CC6=CC=CC=C65)O

Origin of Product

United States

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